Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate

Catalog No.
S15843886
CAS No.
M.F
C15H21ClN2O2
M. Wt
296.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridi...

Product Name

Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate

IUPAC Name

tert-butyl 3-(6-chloro-3,4-dihydro-1H-2,7-naphthyridin-2-yl)propanoate

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)5-7-18-6-4-11-8-13(16)17-9-12(11)10-18/h8-9H,4-7,10H2,1-3H3

InChI Key

COUUOUASGHBDCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCN1CCC2=CC(=NC=C2C1)Cl

Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate is a chemical compound characterized by its complex structure, which includes a tert-butyl group and a naphthyridine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a phosphodiesterase-9 inhibitor, which is relevant in the treatment of various diseases, including neurodegenerative disorders and certain types of cancer .

The chemical formula for this compound is C15_{15}H18_{18}ClN1_{1}O2_{2}, and its molecular weight is approximately 281.76 g/mol. The presence of the chloro substituent on the naphthyridine ring enhances its biological activity and selectivity towards specific enzymes or receptors .

Typical of esters and heterocycles. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization of the naphthyridine ring.
  • Reduction: The compound may be reduced to modify the naphthyridine structure or to convert carbonyl groups if present .

Research indicates that tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate exhibits significant biological activity as a phosphodiesterase-9 inhibitor. This inhibition is crucial as it leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a vital role in various physiological processes including vasodilation and neurotransmission. Such activity suggests potential therapeutic applications in treating conditions like Alzheimer's disease and other cognitive impairments .

The synthesis of tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate typically involves several steps:

  • Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
  • Chlorination: The introduction of the chloro group can be performed using chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled conditions.
  • Esterification: The final step involves reacting the resulting naphthyridine derivative with tert-butyl propanoate under acidic conditions to form the desired ester product .

Tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate has several applications in pharmaceutical research:

  • Drug Development: Its role as a phosphodiesterase inhibitor makes it a candidate for developing therapies targeting neurodegenerative diseases.
  • Biochemical Research: It can be used in studies investigating cGMP signaling pathways and their implications in various biological processes .

Interaction studies involving tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate focus on its binding affinity to phosphodiesterase enzymes. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with target enzymes at the molecular level.
  • Enzyme Inhibition Assays: To determine the potency and selectivity of the compound against different phosphodiesterase isoforms.

Such studies are crucial for understanding its pharmacological profile and potential side effects .

Several compounds share structural similarities with tert-butyl 3-(6-chloro-3,4-dihydro-2,7-naphthyridin-2(1H)-YL)propanoate. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridineLacks ester functionalityMore basic structure; potential different activity
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridineSimilar naphthyridine coreDifferent chlorine position affects biological activity
6,8-Dichloro-1,2,3,4-tetrahydro-2,7-naphthyridineContains two chloro groupsIncreased lipophilicity; may alter pharmacokinetics
5-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridineDifferent chlorine positionMay exhibit different receptor selectivity

These comparisons illustrate how variations in chlorine positioning and functional groups can significantly impact biological activity and therapeutic potential .

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

296.1291556 g/mol

Monoisotopic Mass

296.1291556 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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